3-Bromo-4-ethoxybenzaldehyde CAS number
3-Bromo-4-ethoxybenzaldehyde CAS number
An In-Depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and an ethoxy group on the benzaldehyde (B42025) core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, safety information, synthesis, and applications, intended for professionals in research and development.
Chemical and Physical Properties
3-Bromo-4-ethoxybenzaldehyde is a solid compound at room temperature, typically appearing as a white to light yellow powder or crystalline solid[1]. Its key identifiers and physical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 108373-05-3 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| IUPAC Name | 3-bromo-4-ethoxybenzaldehyde | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 70.0 to 74.0 °C | [1] |
| Purity | >97.0% (GC) | |
| InChI Key | TZUUPGZANQRCHD-UHFFFAOYSA-N | [2][3] |
| MDL Number | MFCD00672941 | [2][3] |
Safety and Handling
Appropriate safety precautions should be taken when handling 3-Bromo-4-ethoxybenzaldehyde. It is classified as acutely toxic if swallowed. The following table summarizes its GHS hazard information.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [3] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | [1] | |
| Hazard Class | Acute Toxicity 4 (Oral) | [3] |
| Storage Class | 11: Combustible Solids | [3] |
Synthesis and Manufacturing
The synthesis of 3-Bromo-4-ethoxybenzaldehyde can be approached through a multi-step process, typically involving the bromination of a substituted benzaldehyde followed by an etherification reaction. A plausible synthetic route is outlined below.
Logical Synthesis Workflow
Caption: Plausible synthetic pathway for 3-Bromo-4-ethoxybenzaldehyde.
Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (Step 1)
This protocol is adapted from a method for the synthesis of 3-bromo-4-hydroxybenzaldehyde, which serves as the precursor to the target compound[4].
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Reaction Setup: In a suitable reaction vessel, create a mixture of 4-hydroxybenzaldehyde (1.0 mol), dichloroethane (420 mL), and a 25% aqueous solution of sulfuric acid (160 mL).
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Cooling: Cool the mixture to 0°C with constant stirring.
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Bromination: Over a period of 2 hours, slowly add a solution of bromine (0.55 mol) in dichloroethane (200 mL).
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Oxidation: Subsequently, add 28% hydrogen peroxide (0.55 mol) to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
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Reaction Completion: Allow the reaction to proceed for an additional 2 hours at 0°C.
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Isolation: The resulting precipitate is isolated by filtration, washed with ice-cold water, and dried to yield 3-bromo-4-hydroxybenzaldehyde[4].
Experimental Protocol: Ethoxylation (Step 2)
This generalized protocol is based on the Williamson ether synthesis, a common method for preparing ethers. A similar procedure is used for the synthesis of related alkoxybenzaldehydes[5][6].
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Reaction Setup: In a dry reaction flask, dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 mol) in a suitable solvent (e.g., water or an organic solvent).
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Base Addition: Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution to deprotonate the hydroxyl group.
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Alkylation: Add bromoethane (an alkylating agent) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) fluoride) to the mixture[5][6].
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Reaction: Stir the mixture at room temperature (e.g., 25°C) for several hours (e.g., 4 hours) to allow the reaction to complete[5][6].
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Workup: The product, 3-Bromo-4-ethoxybenzaldehyde, can be isolated by filtration and purified if necessary.
Applications in Research and Drug Development
Halogenated aromatic aldehydes, such as 3-Bromo-4-ethoxybenzaldehyde, are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules[7]. The presence of the aldehyde and bromo functional groups allows for a wide range of chemical transformations.
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Aldehyde Group: The aldehyde functionality can readily undergo reactions such as condensation, oxidation, reduction, and the formation of imines, making it a versatile handle for building molecular complexity.
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Aryl Bromide: The bromine atom on the aromatic ring is well-suited for participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in modern pharmaceutical research for creating carbon-carbon and carbon-nitrogen bonds, enabling the construction of biaryl and aryl-amine systems often found in drug candidates[7].
While direct biological activity data for 3-Bromo-4-ethoxybenzaldehyde is not widely published, structurally related compounds have shown interesting pharmacological properties. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been reported to have anti-inflammatory effects and may be a promising therapeutic agent for conditions like allergic contact dermatitis and myocardial infarction[8][9]. This suggests that derivatives of 3-Bromo-4-ethoxybenzaldehyde could be explored for similar biological activities.
Caption: Role of 3-Bromo-4-ethoxybenzaldehyde in pharmaceutical synthesis.
Conclusion
3-Bromo-4-ethoxybenzaldehyde, identified by CAS number 108373-05-3, is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its dual functionality allows for diverse and selective chemical modifications, making it a key component in the synthetic chemist's toolbox. Proper handling and safety precautions are essential when working with this compound. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic compounds.
References
- 1. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 3-Bromo-4-ethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
